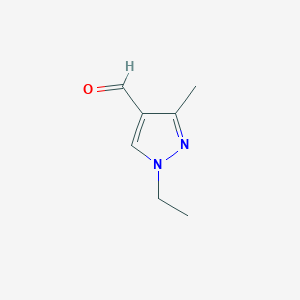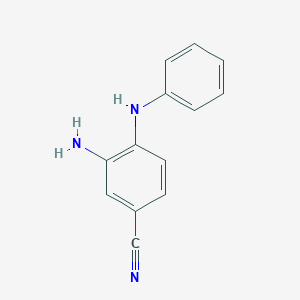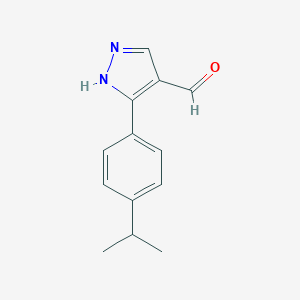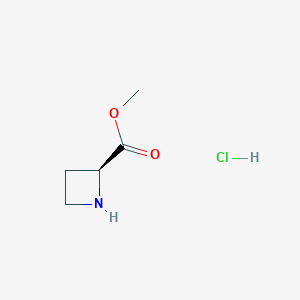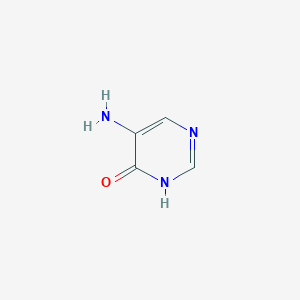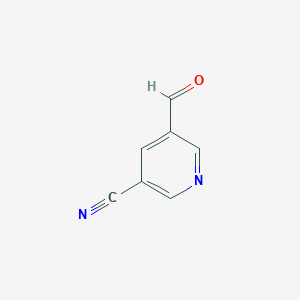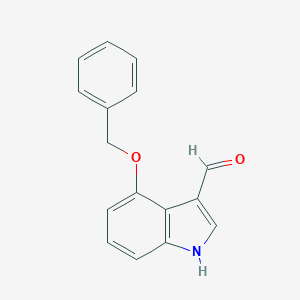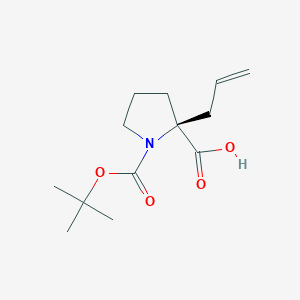
8-Chloroquinolin-5-amine
Overview
Description
8-Chloroquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 . It is also known by other names such as 5-Amino-8-chloroquinoline . The compound has a molecular weight of 178.62 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 . The compound has a canonical SMILES representation of C1=CC2=C(C=CC(=C2N=C1)Cl)N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 38.9 Ų . The compound has a melting point of 154-155℃ .Scientific Research Applications
Synthesis and Antibacterial Properties
Research by Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone derivatives, including those derived from 8-chloroquinolin-5-amine, to investigate their antibacterial properties. The study highlighted the synthesis of these compounds and their potent antibacterial activity against various bacterial strains, especially against S. aureus, with minimum inhibitory concentration (MIC) values ranging approximately from 2-5 microg/mL. This suggests a potential use of this compound derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Antimicrobial and Antiparasitic Applications
The study by Mao and Schimmer (2008) discussed the compound 5-Chloro-7-iodo-quinolin-8-ol (Clioquinol), a derivative of this compound, highlighting its historical use as an oral anti-parasitic agent. The compound has demonstrated efficacy in the treatment of malignancy and Alzheimer's disease, due to its ability to bind copper and dissolve beta-amyloid plaques. This research suggests the potential repurposing of Clioquinol, indicating broader applications of this compound derivatives in various medical fields (Mao & Schimmer, 2008).
Catalysis and Functional Group Tolerance
Kommagalla et al. (2018) investigated the cobalt-catalyzed chelation-assisted iodination of aromatic amides using 8-amino-5-chloroquinoline. This research demonstrated the effectiveness of 8-amino-5-chloroquinoline as a directing group in a catalytic system, showing a wide functional group tolerance and improved synthetic accessibility. This indicates the role of this compound derivatives in facilitating chemical reactions, particularly in catalysis (Kommagalla et al., 2018).
Antituberculosis Activity
Research by Hongmanee et al. (2006) explored the in vitro activities of cloxyquin (5-chloroquinolin-8-ol), a derivative of this compound, against Mycobacterium tuberculosis. The study found that cloxyquin exhibited significant antituberculosis activity, including effectiveness against multidrug-resistant strains. The MICs ranged from 0.062 to 0.25 μg/ml, indicating its potent antituberculosis potential (Hongmanee et al., 2006).
Safety and Hazards
The safety information for 8-Chloroquinolin-5-amine indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 5-Amino-8-chloroquinoline is the 50S ribosomal subunit of bacteria . This compound acts as a bacteriostatic agent, inhibiting the growth of bacteria by binding to this subunit . It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% .
Mode of Action
5-Amino-8-chloroquinoline interacts with its targets by binding to the 50S ribosomal subunit or 16S ribosomal RNA in bacteria . This binding inhibits protein synthesis, thereby preventing the growth of the bacteria . The mechanism of action of 5-Amino-8-chloroquinoline is similar to thioureas .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria by binding to the 50s ribosomal subunit or 16s ribosomal rna . This disruption of protein synthesis can have downstream effects on various cellular processes, including cell growth and replication.
Pharmacokinetics
Similar compounds like chloroquine are known to undergo n-dealkylation primarily by cyp2c8 and cyp3a4 to n-desethylchloroquine
Result of Action
The primary result of the action of 5-Amino-8-chloroquinoline is the inhibition of bacterial growth. By binding to the 50S ribosomal subunit or 16S ribosomal RNA, it prevents protein synthesis, which is essential for bacterial growth and replication . This results in bacteriostatic activity, and at certain concentrations, it can be bactericidal .
Biochemical Analysis
Biochemical Properties
5-Amino-8-chloroquinoline is known to interact with various biomolecules. It is a bacteriostatic agent that inhibits the growth of bacteria by binding to the 50S ribosomal subunit . This interaction disrupts protein synthesis, thereby inhibiting bacterial growth .
Cellular Effects
The effects of 5-Amino-8-chloroquinoline on cells are primarily related to its antimicrobial activity. It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% . This suggests that 5-Amino-8-chloroquinoline can influence cell function by disrupting bacterial protein synthesis .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-8-chloroquinoline involves binding to the 50S ribosomal subunit in bacteria . This binding inhibits protein synthesis, leading to bacterial growth inhibition .
properties
IUPAC Name |
8-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHXKRRPLHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497066 | |
| Record name | 8-Chloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75793-58-7 | |
| Record name | 8-Chloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-5-quinolinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

